molecular formula C14H11NO B030713 5H,7H-Dibenzo[b,d]azepin-6-one CAS No. 20011-90-9

5H,7H-Dibenzo[b,d]azepin-6-one

Cat. No. B030713
CAS RN: 20011-90-9
M. Wt: 209.24 g/mol
InChI Key: XENVIBFIIPSBJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5H,7H-Dibenzo[b,d]azepin-6-one and related compounds has been explored through various methods. One notable approach involves the palladium-catalyzed double C-H bond activation of benzamides, leading to 5H-dibenzo[c,e]azepine-5,7(6H)-diones in satisfactory to excellent yields (Kondapalli et al., 2017). Another improved synthesis path for (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one involves selective crystallization of epimeric menthylcarbamates, highlighting the intricacies of achieving specific molecular configurations (Hoffmann-Emery et al., 2009).

Molecular Structure Analysis

The molecular structure of 5H,7H-Dibenzo[b,d]azepin-6-one derivatives has been detailed through various analyses, including X-ray diffraction and spectroscopic studies. These studies reveal the compound's conformation and stereochemical properties, such as atropisomerism, showcasing its structural complexity and stability (Tabata et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 5H,7H-Dibenzo[b,d]azepin-6-one include regioselective intramolecular Heck reactions and conditions for epimerization. These reactions are pivotal for the synthesis of drug-like small molecules and elucidate the reactivity of the dibenzo[b,d]azepin-6-one nucleus (Das et al., 2019).

Physical Properties Analysis

The synthesis and characterization of 5H-dibenzo[b,f]azepine derivatives have led to insights into their crystalline structure and spectral properties. Studies demonstrate how different substitutions on the azepine ring influence the molecule's conformation and physical properties (Shankar et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of 5H,7H-Dibenzo[b,d]azepin-6-one and its derivatives have revealed their potential as precursors in the synthesis of bioactive molecules. The diastereoisomeric forms of dibenzo[b,e]azepine derivatives, for example, have been explored for their potential activity in treating various diseases, underscoring the significance of the dibenzo[b,d]azepin-6-one nucleus in medicinal chemistry (Quintero et al., 2016).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The complex stereochemical structures of 5H,7H-Dibenzo[b,d]azepin-6-one derivatives are considered to constitute a key core structure of the immunosuppressive activity . Future research could focus on further understanding these structures and their implications for the development of new drug candidates.

properties

IUPAC Name

5,7-dihydrobenzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15-14/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENVIBFIIPSBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463718
Record name 5H,7H-Dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,7H-Dibenzo[b,d]azepin-6-one

CAS RN

20011-90-9
Record name 5H,7H-Dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

AlCl3 (12.1 g) was added to a solution of N-biphenyl-2-yl-2-chloro-acetamide (9.9 g) in 1,3-dichlorobenzene (99 mL). The reaction mixture was stirred for 24 hours at 170° C., cooled to 0° C. and poured into ice-water (1500 mL). The suspension obtained was filtered off, the precipitate washed with water (250 mL), 2 portions of hexane/dichloromethane 4:1 (25 mL), 2 portions of water (125 mL) and 2 portions of hexane (25 mL) affording 5H,7H-dibenzo[b,d]azepin-6-one (6.9 g, 82.5%) as an off-white powder.
Name
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1500 mL
Type
reactant
Reaction Step Two

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